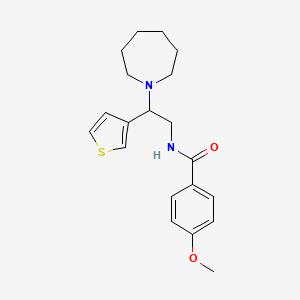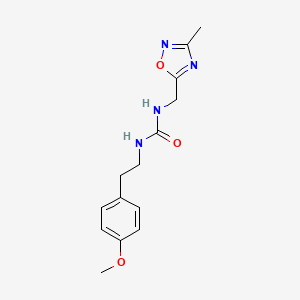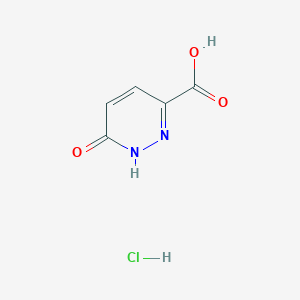
6-Hydroxypyridazine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxypyridazine-3-carboxylic acid hydrochloride is a chemical compound with the CAS number 2048273-64-7 . It has a molecular weight of 176.56 . It appears as a light-yellow to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C5H4N2O3.ClH/c8-4-2-1-3 (5 (9)10)6-7-4;/h1-2H, (H,7,8) (H,9,10);1H .Physical and Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm^3 . Its boiling point is 518.5±35.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 83.3±3.0 kJ/mol . The flash point is 267.4±25.9 °C . The index of refraction is 1.639 . The molar refractivity is 31.2±0.3 cm^3 .Applications De Recherche Scientifique
Synthesis of Potential Anticancer Agents
Research has explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derivatives of 6-Hydroxypyridazine-3-carboxylic acid hydrochloride, for their potential anticancer properties. The effects of these compounds on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia have been determined, suggesting their utility in developing novel anticancer agents (Temple et al., 1983).
Inhibition of Dopamine Beta-Hydroxylase
Derivatives of this compound have been tested for their inhibitory activity against dopamine beta-hydroxylase. Among the compounds tested, 6-benzylaminopyridazine-3-carboxylic acid exhibited potent inhibitory activity, comparable to that of fusaric acid, which could have implications for therapeutic applications in neurological conditions (Konno et al., 1992).
New Synthetic Routes
The research on 6-methoxypyridazine-3-carboxylic acid, a related compound, has developed new synthetic routes starting from 3-chloro-6-methylpyridazine. These methodologies offer improved yields and could be applied to the synthesis of this compound derivatives, expanding the toolkit available for organic synthesis (Ju Xiu-lian, 2011).
Magnetic Behaviors of Dendrimeric Complexes
The synthesis and characterization of dendrimeric complexes capped with this compound derivatives have been explored. These studies are crucial for understanding the magnetic behaviors of such complexes, which could have applications in materials science and nanotechnology (Uysal & Koc, 2010).
Coordination Polymers and Antibacterial Agents
Research has also focused on the development of coordination polymers and antibacterial agents using derivatives of this compound. These studies not only expand our understanding of the chemical properties of these compounds but also contribute to the development of new materials and therapeutics (Das et al., 2009; Egawa et al., 1984).
Safety and Hazards
Propriétés
IUPAC Name |
6-oxo-1H-pyridazine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3.ClH/c8-4-2-1-3(5(9)10)6-7-4;/h1-2H,(H,7,8)(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVALXXZEKGAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

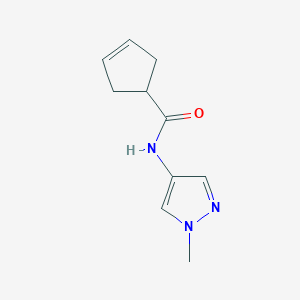
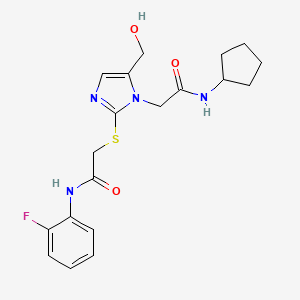
![(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2992709.png)
![N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]prop-2-enamide](/img/structure/B2992711.png)
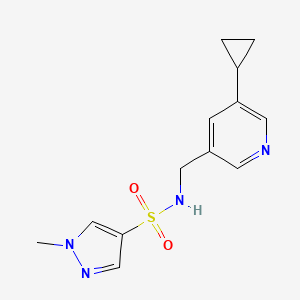
![7-Methyl-2-(2-morpholinoethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992713.png)
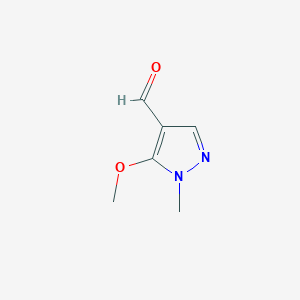
![N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2992717.png)
![(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B2992720.png)
